H-Tyr(Bzl)-OBzl.HCl

説明

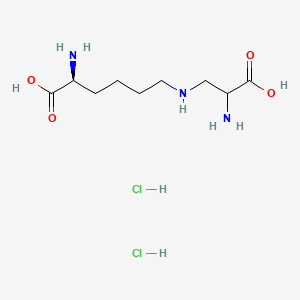

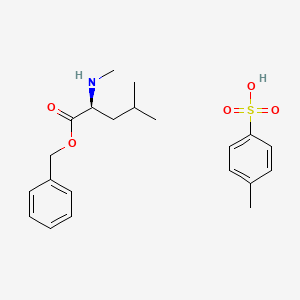

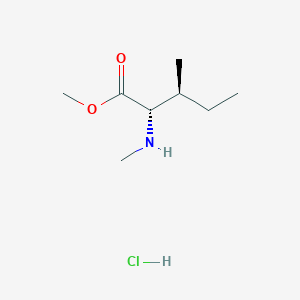

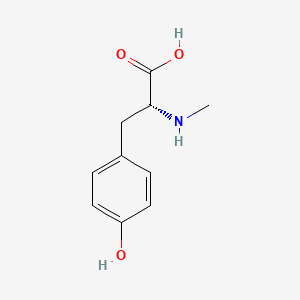

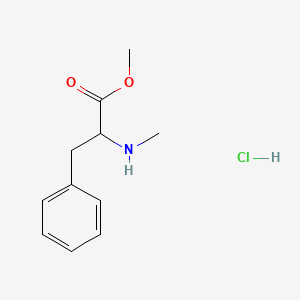

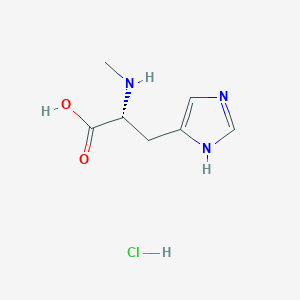

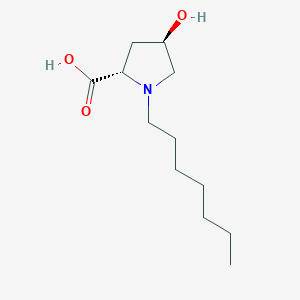

“H-Tyr(Bzl)-OBzl.HCl” is a derivative of tyrosine . It is also known as O-benzyl-L-tyrosine . The molecular formula is C17H20ClNO3 .

Synthesis Analysis

The synthesis of “this compound” involves the use of photoredox catalysis for site-selective tyrosine bioconjugation . Another method involves the use of (TFA∙H-Tyr(Bzl)-d-Ala-Gly-Phe-NH-) 2 in acetic acid with 10% Pd/C as the catalyst .Molecular Structure Analysis

The molecular structure of “this compound” includes a benzyl group attached to the hydroxyl group of tyrosine . The molecular weight is 321.8 g/mol .Physical And Chemical Properties Analysis

“this compound” has a molecular weight of 321.8 g/mol . It has two hydrogen bond donors . More specific physical and chemical properties are not available in the search results.Safety and Hazards

作用機序

Target of Action

H-Tyr(Bzl)-OBzl.HCl, also known as O-Benzyl-L-tyrosine methyl ester hydrochloride, is a derivative of the amino acid tyrosine

Mode of Action

Tyrosine is known to play a crucial role in protein synthesis as it can be incorporated into proteins during translation . It’s also a precursor for the synthesis of neurotransmitters like dopamine and norepinephrine .

Biochemical Pathways

The biochemical pathways affected by this compound are likely to be those involving tyrosine and its derivatives. For instance, tyrosine is involved in several metabolic pathways, including the synthesis of catecholamines (dopamine, norepinephrine, and epinephrine), thyroid hormones, and melanin

Pharmacokinetics

The pharmacokinetics of H-Tyr(Bzl)-OBzlIt’s worth noting that the compound’s bioavailability and pharmacokinetic properties could be influenced by factors such as its physicochemical properties, formulation, route of administration, and patient-specific factors .

Result of Action

The molecular and cellular effects of H-Tyr(Bzl)-OBzlGiven its structural similarity to tyrosine, it may influence processes that depend on tyrosine, such as protein synthesis and the production of neurotransmitters .

生化学分析

Biochemical Properties

H-Tyr(Bzl)-OBzl.HCl is involved in several biochemical reactions, primarily due to its structural similarity to tyrosine. It interacts with various enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, this compound can act as a substrate for tyrosine kinases, enzymes that phosphorylate tyrosine residues on proteins, thereby modulating signal transduction pathways. Additionally, it may interact with transport proteins and receptors, affecting cellular uptake and signaling mechanisms .

Cellular Effects

This compound has been shown to impact various types of cells and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, in recombinant Chinese hamster ovary (rCHO) cells, tyrosine derivatives like this compound can affect the production of monoclonal antibodies by maintaining specific productivity and avoiding sequence variants . This compound may also induce autophagy, a cellular degradation process, under certain conditions, thereby influencing cell survival and function .

Molecular Mechanism

At the molecular level, this compound exerts its effects through various binding interactions with biomolecules. It can bind to enzymes, either inhibiting or activating them, and influence gene expression by interacting with transcription factors and other regulatory proteins. For instance, this compound may inhibit tyrosine kinases, leading to altered phosphorylation patterns and changes in downstream signaling pathways . These interactions ultimately affect cellular processes such as growth, differentiation, and apoptosis.

Temporal Effects in Laboratory Settings

The effects of this compound can change over time in laboratory settings. Its stability and degradation are crucial factors that influence its long-term effects on cellular function. Studies have shown that tyrosine derivatives like this compound can degrade over time, leading to reduced efficacy and altered cellular responses . Additionally, the compound’s stability under different storage conditions, such as temperature and light exposure, can impact its biochemical properties and effectiveness in experiments .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound may exhibit beneficial effects, such as enhancing cellular function and promoting growth. At high doses, it can cause toxic or adverse effects, including cellular damage and apoptosis . Understanding the dosage-dependent effects of this compound is essential for optimizing its use in research and potential therapeutic applications.

Metabolic Pathways

This compound is involved in several metabolic pathways, interacting with enzymes and cofactors that regulate its metabolism. It can influence metabolic flux and metabolite levels by acting as a substrate or inhibitor of specific enzymes. For example, this compound may be metabolized by tyrosine hydroxylase, an enzyme that converts tyrosine to L-DOPA, a precursor of dopamine . These interactions can affect the overall metabolic balance and cellular function.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by various transporters and binding proteins. These interactions determine the compound’s localization and accumulation in specific cellular compartments. For instance, this compound may be transported into cells via amino acid transporters and distributed to organelles such as the endoplasmic reticulum and mitochondria . This distribution pattern influences its activity and function within the cell.

Subcellular Localization

This compound’s subcellular localization is crucial for its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications. For example, this compound may localize to the nucleus, where it can interact with transcription factors and influence gene expression . Alternatively, it may be targeted to the mitochondria, affecting cellular energy metabolism and apoptosis.

特性

IUPAC Name |

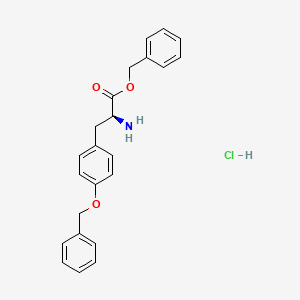

benzyl (2S)-2-amino-3-(4-phenylmethoxyphenyl)propanoate;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H23NO3.ClH/c24-22(23(25)27-17-20-9-5-2-6-10-20)15-18-11-13-21(14-12-18)26-16-19-7-3-1-4-8-19;/h1-14,22H,15-17,24H2;1H/t22-;/m0./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DYLKTBYVTWFYGQ-FTBISJDPSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)COC2=CC=C(C=C2)CC(C(=O)OCC3=CC=CC=C3)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)COC2=CC=C(C=C2)C[C@@H](C(=O)OCC3=CC=CC=C3)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H24ClNO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80662685 | |

| Record name | Benzyl O-benzyl-L-tyrosinate--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80662685 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

397.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

52142-01-5 | |

| Record name | Benzyl O-benzyl-L-tyrosinate--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80662685 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![potassium;(2S)-2-[(4-methoxyphenyl)iminocarbamoylamino]-3-phenylpropanoate](/img/structure/B612968.png)